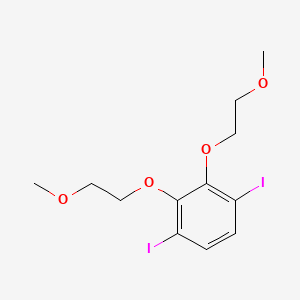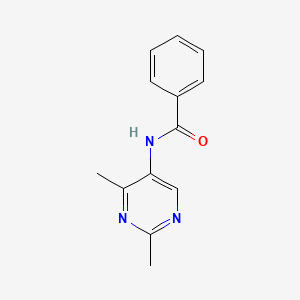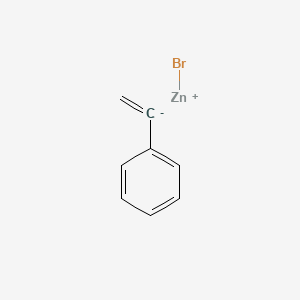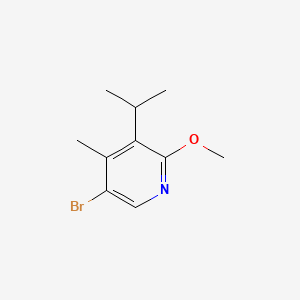![molecular formula C12H11BrN2O B13887373 5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl bromide and 2-aminopyrimidine.
Bromination: The bromination of 2-aminopyrimidine is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Coupling Reaction: The brominated pyrimidine is then coupled with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
科学的研究の応用
5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Uniqueness
5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC名 |
5-bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C12H11BrN2O/c1-9-2-4-10(5-3-9)7-15-8-14-6-11(13)12(15)16/h2-6,8H,7H2,1H3 |
InChIキー |
IYLIVRZRIFKDGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C=NC=C(C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)


![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)

![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
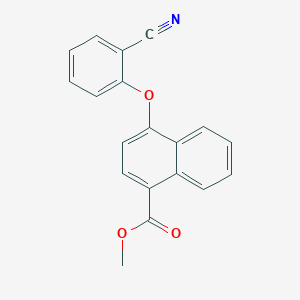
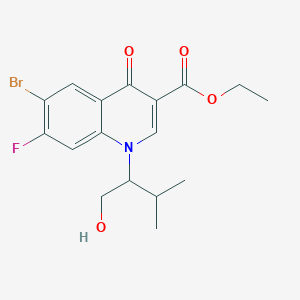
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
